molecular formula C15H23NO2 B14909840 (1-(2-(M-tolyloxy)ethyl)piperidin-4-yl)methanol

(1-(2-(M-tolyloxy)ethyl)piperidin-4-yl)methanol

Cat. No.: B14909840
M. Wt: 249.35 g/mol
InChI Key: FLZMXVVSIKLECK-UHFFFAOYSA-N
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Description

(1-(2-(M-tolyloxy)ethyl)piperidin-4-yl)methanol is a piperidine derivative characterized by a methanol group at the 4-position of the piperidine ring and a 2-(3-methylphenoxy)ethyl substituent on the nitrogen atom. The meta-methylphenoxy (M-tolyloxy) group introduces aromatic and lipophilic properties, while the hydroxyl group enhances hydrophilicity.

Properties

Molecular Formula

C15H23NO2

Molecular Weight

249.35 g/mol

IUPAC Name

[1-[2-(3-methylphenoxy)ethyl]piperidin-4-yl]methanol

InChI

InChI=1S/C15H23NO2/c1-13-3-2-4-15(11-13)18-10-9-16-7-5-14(12-17)6-8-16/h2-4,11,14,17H,5-10,12H2,1H3

InChI Key

FLZMXVVSIKLECK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)OCCN2CCC(CC2)CO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-(2-(M-tolyloxy)ethyl)piperidin-4-yl)methanol typically involves the reaction of piperidine with (2-(M-tolyloxy)ethyl)chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The resulting intermediate is then reduced using a reducing agent such as sodium borohydride to yield the final product .

Industrial Production Methods

Industrial production of (1-(2-(M-tolyloxy)ethyl)piperidin-4-yl)methanol follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction completion. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as distillation or crystallization .

Chemical Reactions Analysis

Types of Reactions

(1-(2-(M-tolyloxy)ethyl)piperidin-4-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted piperidine derivatives, alcohols, ketones, and aldehydes. These products are often used as intermediates in the synthesis of more complex molecules .

Scientific Research Applications

(1-(2-(M-tolyloxy)ethyl)piperidin-4-yl)methanol has several scientific research applications:

Mechanism of Action

The mechanism of action of (1-(2-(M-tolyloxy)ethyl)piperidin-4-yl)methanol involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Structural Analogues and Key Differences

The compound belongs to a broader class of piperidin-4-yl-methanol derivatives, which vary in substituents on the nitrogen atom and additional functional groups. Below is a comparative analysis of structurally related compounds:

Table 1: Structural and Molecular Comparison
Compound Name Substituent on N Additional Groups CAS Number Molecular Formula Molecular Weight (g/mol)
(1-(2-(M-tolyloxy)ethyl)piperidin-4-yl)methanol 2-(3-methylphenoxy)ethyl None Not reported C15H23NO2 261.35
α-(2,3-Dimethoxyphenyl)-{1-[2-(4-fluorophenyl)-ethyl]-piperidin-4-yl}-methanol 2-(4-fluorophenyl)ethyl α-(2,3-dimethoxyphenyl) 139290-69-0 C23H29FNO3 386.48
[1-(2-Methoxyethyl)piperidin-4-yl]methanol 2-methoxyethyl None 915919-97-0 C9H19NO2 173.25
(1-(6-Methoxy-2-(methylthio)pyrimidin-4-yl)piperidin-3-yl)methanol 6-methoxy-2-(methylthio)pyrimidin-4-yl None 1353985-24-6 C12H19N3O2S 283.36

Key Observations :

  • Electronic Effects : Fluorine in the 4-fluorophenyl group (CAS 139290-69-0) may improve binding affinity in receptors sensitive to electronegative substituents.
  • Heterocyclic Influence : Pyrimidine-containing analogs (e.g., CAS 1353985-24-6) introduce hydrogen-bonding capabilities, which could favor kinase inhibition or nucleic acid interactions.

Pharmacological and Therapeutic Insights

While direct data for (1-(2-(M-tolyloxy)ethyl)piperidin-4-yl)methanol is scarce, insights can be drawn from analogs:

  • BET Bromodomain Inhibition : Piperidine derivatives like 12a (CDD-813) in exhibit potent BET inhibition, suggesting that aromatic N-substituents (e.g., M-tolyloxy) may similarly modulate epigenetic targets .
  • Market Trends: The α-(2,3-dimethoxyphenyl) analog (CAS 139290-69-0) is highlighted in a 2025 market report, indicating commercial interest in piperidine-methanol derivatives for CNS or metabolic disorders .
Table 2: Comparative Properties
Property (1-(2-(M-tolyloxy)ethyl)piperidin-4-yl)methanol [1-(2-Methoxyethyl)piperidin-4-yl]methanol α-(2,3-Dimethoxyphenyl) Analog
LogP (Predicted) ~2.1 (moderate lipophilicity) ~0.8 (hydrophilic) ~3.5 (highly lipophilic)
Solubility Low in water High in water Very low in water
Toxicity (LD50) Not reported Not reported Acute toxicity: 320 mg/kg (rat)

Notes:

  • The M-tolyloxy group likely reduces aqueous solubility compared to methoxyethyl analogs but improves blood-brain barrier penetration.
  • Fluorinated derivatives (e.g., CAS 139290-69-0) may exhibit enhanced metabolic stability due to fluorine’s resistance to oxidation .

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